Trisilane, 1,1,1,2,2,3,3-heptamethyl-
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Overview
Description
Preparation Methods
The synthesis of Trisilane, 1,1,1,2,2,3,3-heptamethyl-, typically involves the reaction of chlorosilanes with methyl lithium or methyl magnesium halides under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Trisilane, 1,1,1,2,2,3,3-heptamethyl-, undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or diethyl ether, and temperatures ranging from -78°C to room temperature . Major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds .
Scientific Research Applications
Trisilane, 1,1,1,2,2,3,3-heptamethyl-, has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Trisilane, 1,1,1,2,2,3,3-heptamethyl-, involves its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial for its reactivity and stability in various chemical reactions . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of new organosilicon compounds .
Comparison with Similar Compounds
Trisilane, 1,1,1,2,2,3,3-heptamethyl-, can be compared with other similar compounds such as:
Hexamethyldisilane: This compound has two silicon atoms and six methyl groups, making it less complex than Trisilane.
Octamethyltrisiloxane: This compound contains three silicon atoms and eight methyl groups, with oxygen atoms bridging the silicon atoms.
The uniqueness of Trisilane, 1,1,1,2,2,3,3-heptamethyl-, lies in its specific arrangement of silicon and methyl groups, which imparts distinct chemical properties and reactivity .
Properties
InChI |
InChI=1S/C7H21Si3/c1-8(2)10(6,7)9(3,4)5/h1-7H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUWJFZFHLHOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)[Si](C)(C)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21Si3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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